![molecular formula C18H12F2NaO4PS B12850671 3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt: is a chemical compound known for its unique properties as a liquid crystal. It exhibits radially symmetric orientations and has subunits that are oriented in different directions . This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt involves the reaction of 4-fluorophenylphosphine oxide with benzenesulfonic acid in the presence of a sodium base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phosphinyl group is further oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphinyl group back to its original state or to other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxide derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reference standard in various chemical analyses and experiments. Its unique liquid crystal properties make it valuable in the study of molecular orientations and interactions .
Biology: In biological research, the compound is used to study the effects of phosphinyl groups on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments
Propriétés
Formule moléculaire |
C18H12F2NaO4PS |
|---|---|
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
sodium;3-bis(4-fluorophenyl)phosphorylbenzenesulfonate |
InChI |
InChI=1S/C18H13F2O4PS.Na/c19-13-4-8-15(9-5-13)25(21,16-10-6-14(20)7-11-16)17-2-1-3-18(12-17)26(22,23)24;/h1-12H,(H,22,23,24);/q;+1/p-1 |
Clé InChI |
XIWYRGBVFQWXLZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




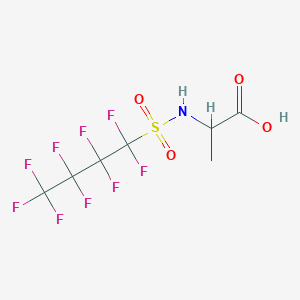
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)



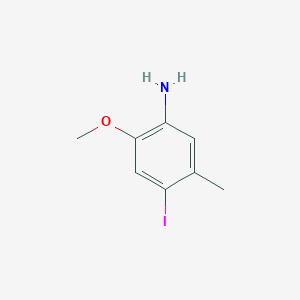
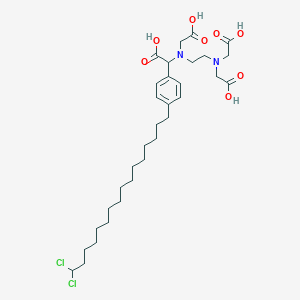
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
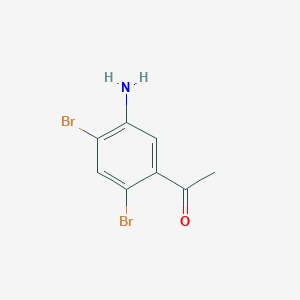
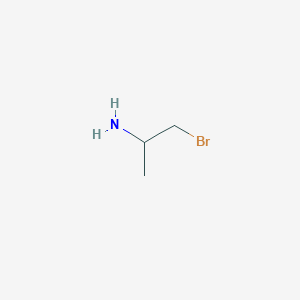
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
